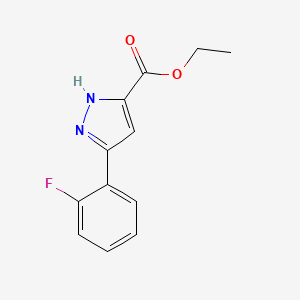

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Descripción

Chemical Identity and Classification

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is classified as a substituted pyrazole derivative bearing the Chemical Abstracts Service registration number 1326810-58-5. The compound possesses the molecular formula C₁₂H₁₁FN₂O₂ and exhibits a molecular weight of 234.23 grams per mole. This heterocyclic compound belongs to the broader category of pyrazole carboxylates, which represent an important subclass of five-membered nitrogen-containing aromatic systems.

The structural framework of this compound encompasses three distinct functional domains: the central pyrazole ring system, the 2-fluorophenyl substituent at the 3-position, and the ethyl carboxylate group at the 5-position. The presence of the fluorine atom on the phenyl ring introduces significant electronic effects that influence both the compound's reactivity profile and its potential biological interactions. The ethyl ester functionality provides a site for potential hydrolysis reactions and serves as a protecting group for the corresponding carboxylic acid.

Physical characterization studies have established key properties for this compound, including a melting point range of 120-130 degrees Celsius. Additional characterization data from synthesis studies indicate more precise melting point values of 120-121 degrees Celsius for related fluorophenyl pyrazole carboxylates. The compound is typically stored under controlled conditions, specifically in dark environments with sealed containers maintained at 2-8 degrees Celsius to preserve structural integrity.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1326810-58-5 | |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | |

| Molecular Weight | 234.23 g/mol | |

| Melting Point | 120-130°C | |

| Storage Conditions | 2-8°C, dark, sealed |

Historical Development within Pyrazole Chemistry

The development of this compound must be understood within the broader historical context of pyrazole chemistry, which has evolved significantly since its initial discovery in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, who recognized the therapeutic potential of pyrazole derivatives through his discovery of their antipyretic properties in humans. This foundational work established pyrazoles as an important class of bioactive compounds and stimulated extensive research into their chemical synthesis and biological applications.

The classical synthesis methods for pyrazoles were further developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. These early synthetic approaches laid the groundwork for the sophisticated methodologies that would later enable the preparation of complex substituted pyrazoles like this compound. The evolution of pyrazole chemistry has been marked by continuous improvements in synthetic efficiency and the development of novel substitution patterns that enhance biological activity and chemical stability.

Contemporary research has demonstrated that pyrazole derivatives exhibit an extensive range of biological activities, including anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, antimicrobial, and antidepressant properties. The incorporation of fluorine substituents into pyrazole structures represents a significant advancement in this field, as fluorine atoms can dramatically alter the electronic properties, metabolic stability, and bioavailability of the resulting compounds. The specific positioning of the fluorine atom at the 2-position of the phenyl ring in this compound reflects modern strategies for optimizing molecular properties through strategic halogen incorporation.

Recent synthetic developments have focused on creating more efficient and environmentally friendly approaches to pyrazole synthesis, including "on water" synthesis methods that avoid the use of organic solvents. These methodological advances have facilitated the preparation of diverse pyrazole derivatives, including fluorinated variants like this compound, which serve as important building blocks for pharmaceutical and agrochemical applications.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure is identified as 1H-pyrazole, indicating the presence of the five-membered aromatic ring containing two adjacent nitrogen atoms. The "1H" designation specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the pyrazole ring.

The substituent pattern is clearly defined through positional numbering, with the 2-fluorophenyl group attached at position 3 of the pyrazole ring and the ethyl carboxylate functionality located at position 5. Alternative nomenclature systems may designate this compound as ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, reflecting different numbering conventions that can appear in chemical databases and literature sources. The presence of multiple valid names for the same compound necessitates careful attention to structural verification when conducting literature searches or chemical procurement.

Database identifiers provide additional means of unambiguous compound identification. The compound is catalogued with the MDL number MFCD09749414, which serves as a unique identifier in chemical databases. Various synonyms have been documented, including 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, which emphasizes the ester functionality. Commercial suppliers may use additional catalog numbers, such as BDC81058, AS-42639, CS-0080276, and W15036, to facilitate ordering and inventory management.

Structural representation through molecular notation systems provides precise chemical information. The Simplified Molecular Input Line Entry System notation for this compound captures the complete connectivity pattern, while the International Chemical Identifier provides a standardized text representation of the molecular structure. These notation systems ensure accurate communication of structural information across different software platforms and databases used in chemical research.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its representative nature as a fluorinated pyrazole derivative and its potential applications as a synthetic intermediate. The compound exemplifies current trends in medicinal chemistry toward the incorporation of fluorine substituents to modulate biological activity, metabolic stability, and physicochemical properties. The strategic placement of the fluorine atom at the ortho position of the phenyl ring creates unique electronic and steric effects that can influence molecular interactions with biological targets.

Research into pyrazole-containing compounds has intensified significantly in recent years, driven by the clinical success of numerous pyrazole-based pharmaceuticals. The pyrazole nucleus has emerged as a privileged scaffold in drug discovery, with approved medications including selective cyclooxygenase-2 inhibitors, kinase inhibitors, and anti-viral agents demonstrating the therapeutic potential of this heterocyclic system. The number of drugs containing pyrazole nuclei has increased substantially in the past decade, with several becoming best-selling pharmaceuticals for treating various cancer types, human immunodeficiency virus infections, and other serious medical conditions.

The synthetic accessibility and chemical versatility of compounds like this compound make them valuable building blocks for structure-activity relationship studies and lead compound optimization programs. The ethyl ester functionality provides a readily manipulable site for structural modifications, while the fluorinated phenyl substituent offers opportunities to explore the effects of halogen bonding and electronic modulation on biological activity. Contemporary synthesis methods, including gold-catalyzed tandem reactions and "on water" synthetic protocols, have improved the efficiency of preparing such compounds while reducing environmental impact.

The compound's role in heterocyclic chemistry research extends beyond its immediate applications to encompass its contribution to understanding fundamental principles of pyrazole reactivity and substitution patterns. Studies of fluorinated pyrazole derivatives have provided insights into the effects of electron-withdrawing substituents on ring reactivity, tautomerism, and hydrogen bonding patterns. These investigations contribute to the broader knowledge base that guides the design of new pyrazole-based compounds with enhanced properties and novel biological activities.

| Research Area | Significance | Application Examples |

|---|---|---|

| Medicinal Chemistry | Privileged scaffold for drug discovery | Kinase inhibitors, COX-2 inhibitors |

| Synthetic Chemistry | Versatile building block | Structure-activity studies, lead optimization |

| Physical Chemistry | Model system for fluorine effects | Electronic modulation, hydrogen bonding |

| Chemical Biology | Probe development | Target identification, mechanism studies |

Propiedades

IUPAC Name |

ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHZJIRUOFSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group to alcohol.

Substitution: Nucleophilic substitution reactions at the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-methanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Physical Properties

The substituents on the pyrazole ring significantly affect physical properties such as melting points, solubility, and crystallinity. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Fluorine Position : The ortho-fluorine in the target compound may induce steric hindrance, reducing symmetry compared to para-fluorine analogs like 6k. This can lower melting points due to disrupted crystal packing .

- Heterocyclic Substituents : The furyl group in introduces π-electron density, altering solubility in polar solvents compared to fluorophenyl derivatives.

Crystallographic and Molecular Interactions

Crystal structures reveal substituent-dependent conformations:

- Dihedral Angles : In 4-chlorophenyl analogs, the pyrazole and chlorophenyl rings are nearly coplanar (dihedral angle: 3.64°), whereas para-fluorophenyl derivatives exhibit greater torsion . The ortho-fluorine in the target compound may increase steric strain, leading to larger dihedral angles.

- Hydrogen Bonding : Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate forms centrosymmetric dimers via C–H⋯O interactions . Fluorine’s electronegativity may strengthen such interactions in the target compound.

Actividad Biológica

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.23 g/mol. The structure features a pyrazole ring with a 2-fluorophenyl substituent and an ethyl ester functional group, which influences its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are key players in pain and inflammation .

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to certain receptors or enzymes, potentially increasing the compound's efficacy.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation. Notably, it has been compared favorably against standard anti-inflammatory drugs like celecoxib:

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 - 0.052 | High |

| Celecoxib | 0.054 | Moderate |

This data suggests that this compound may provide an effective alternative for treating inflammatory conditions with potentially fewer side effects .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections. The exact mechanisms remain to be fully elucidated but are thought to involve disruption of microbial cell functions.

Case Studies

Recent investigations into the pharmacological effects of this compound highlight its potential in various therapeutic areas:

- Arthritis Models : In animal models of arthritis, administration of this compound resulted in significant reductions in paw edema, indicating its effectiveness in managing inflammation associated with joint diseases.

- Histopathological Studies : Histological examinations following treatment revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile compared to traditional NSAIDs .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, and how can experimental reproducibility be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with ethyl acetoacetate derivatives. For example, analogous pyrazole esters are synthesized via reactions with 2-bromo-1-arylketones in acetonitrile using potassium carbonate as a base . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to confirm reaction completion.

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:4) to isolate the product (yield ~70%) .

- Crystallization : Slow evaporation of ethyl acetate solutions to obtain X-ray-quality crystals for structural validation .

Reproducibility hinges on strict control of reaction temperature, solvent purity, and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO- or CDCl to confirm substituent positions and purity. Peaks for fluorophenyl protons appear as distinct multiplets due to -coupling with fluorine .

- X-ray Diffraction (XRD) : Single-crystal XRD using Bruker SMART APEX CCD diffractometers to resolve torsional angles (e.g., N1–C4–C3–O1 at 175.6°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- High-Performance Liquid Chromatography (HPLC) : To verify ≥98% purity, as noted in safety data sheets .

Advanced Research Questions

Q. How can computational tools like SHELXL and OLEX2 enhance structural refinement and analysis of this compound?

Methodological Answer:

- SHELXL : Used for small-molecule refinement, particularly for high-resolution data. It optimizes anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., C5–H5⋯O1 interactions forming 10-membered rings) .

- OLEX2 : Integrates structure solution, refinement, and visualization. Its workflow-driven interface aids in detecting twinning or disorder in crystals, common in fluorinated analogs .

- Mercury CSD : Analyzes packing motifs (e.g., S(6) quasi-rings) and void spaces, critical for understanding crystallographic stability .

Q. How can researchers evaluate the bioactivity of this compound, and what methodological pitfalls should be avoided?

Methodological Answer:

- In Vitro Assays : Use cell-permeable derivatives (e.g., pyrazole amides) for cytotoxicity screening. Ensure compounds cross the blood-brain barrier if targeting neurological pathways .

- Dose Optimization : Start with low concentrations (e.g., 10 µM) to avoid non-specific effects. Validate selectivity via competitive binding assays against related targets .

- Pitfalls : Avoid in vivo applications without pharmacokinetic profiling, as ester groups may hydrolyze prematurely .

Q. How should contradictory data in crystallographic or bioactivity studies be resolved?

Methodological Answer:

- Crystallographic Discrepancies : Compare refinement parameters (e.g., -factors) across SHELXL and OLEX2 outputs. Discrepancies in torsion angles may arise from hydrogen-bonding variations or solvent inclusion .

- Bioactivity Variability : Replicate assays under controlled conditions (pH, temperature). Use isogenic cell lines to minimize genetic variability .

Q. What advanced safety protocols are recommended for handling fluorinated pyrazole derivatives in high-throughput research?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release hydrogen fluoride or nitrogen oxides .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal. Avoid aqueous waste systems to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during synthesis, as fluorinated intermediates can penetrate latex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.